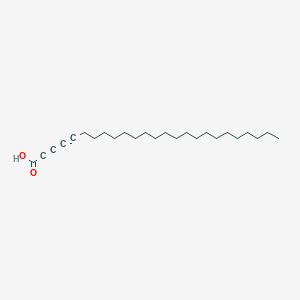

Pentacosadiynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

119718-47-7 |

|---|---|

Molecular Formula |

C25H42O2 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

pentacosa-2,4-diynoic acid |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-20H2,1H3,(H,26,27) |

InChI Key |

DZLWMPMXBUHMQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

pentacosadiynoic acid chemical properties and synthesis

An In-depth Technical Guide to 10,12-Pentacosadiynoic Acid: Chemical Properties and Synthesis

Introduction

10,12-Pentacosadiynoic acid (PCDA) is a long-chain fatty acid that is distinguished by a diacetylene moiety (two conjugated triple bonds) located at the 10th and 12th carbon positions.[1] Identified by CAS number 66990-32-7, this amphiphilic molecule possesses a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, enabling it to form self-assembled structures such as monolayers and vesicles.[1][2][3] The defining feature of PCDA and other diacetylenes is their ability to undergo 1,4-addition topochemical polymerization upon exposure to UV radiation (typically at 254 nm) or other energy sources.[4][5] This polymerization process converts the colorless monomers into a vibrant blue conjugated polymer known as polydiacetylene (PDA).[4][5] The resulting PDA polymer is highly sensitive to external stimuli, including temperature, pH, and molecular interactions, which cause a conformational change in the polymer backbone and a visible color transition from blue to red.[6] This unique chromic property makes PCDA a critical building block in the development of colorimetric sensors, drug delivery systems, and advanced functional materials.[7][8][9]

Chemical and Physical Properties

The physicochemical properties of 10,12-Pentacosadiynoic Acid are crucial for its handling, storage, and application in various synthetic procedures. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₂O₂ | [1][10][11][12] |

| Molecular Weight | 374.60 g/mol | [1][9][12] |

| Melting Point | 61-66 °C | [1][10][11][13] |

| Boiling Point | 522.5 ± 33.0 °C (Predicted) | [13][14] |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [13][14] |

| pKa | 4.78 ± 0.10 (Predicted) | [7][13] |

| Appearance | White to pale blue crystalline powder | [11][13] |

| Solubility | Insoluble to slightly soluble in water; Soluble in common organic solvents. | [1][7][10][13] |

| Sensitivity | Light sensitive | [7][10][13] |

Synthesis and Experimental Protocols

The synthesis of PCDA itself is a multi-step organic process, often employing specific coupling reactions and protecting group strategies to achieve high purity.[1] However, more prevalent in the literature are the protocols for its use in creating functional materials. Below are detailed methodologies for two key experimental processes involving PCDA.

Protocol 1: Preparation of Polydiacetylene (PDA) Vesicles via Solvent Injection

This protocol describes a common method for forming PCDA vesicles, which are then polymerized to create a stimuli-responsive PDA solution. This "bottom-up" self-assembly is fundamental to many biosensing applications. The solvent injection method is favored for its speed and potential for scalability.[15]

Materials:

-

10,12-Pentacosadiynoic acid (PCDA) monomer[15]

-

Ethanol (B145695) (or other suitable polar solvent)[15]

-

Deionized water[15]

-

Vial and magnetic stirrer with heating[15]

-

Syringe pump[15]

-

UV lamp (254 nm)

Methodology:

-

Monomer Dissolution: Dissolve PCDA monomers in ethanol to a concentration of 8 mg/mL.[15]

-

Aqueous Phase Preparation: Heat 10 mL of deionized water in a vial to 85 °C (above the phase transition temperature of the monomer) under vigorous stirring (1000 rpm).[15]

-

Solvent Injection: Using a syringe pump, slowly inject 500 µL of the PCDA/ethanol solution into the heated, stirring water at a constant flow rate of 20 µL/min. The slow injection allows for the amphiphilic monomers to self-assemble into vesicles as the ethanol disperses.[15]

-

Ethanol Evaporation: After the injection is complete, maintain the mixture at 85 °C with stirring for 1 hour to ensure the complete evaporation of ethanol.[15]

-

Vesicle Annealing: Allow the resulting solution of self-assembled PCDA vesicles (at a final monomer concentration of approximately 0.4 mg/mL) to cool to room temperature. Store the solution at 4 °C overnight to allow the vesicle structures to anneal and stabilize.[15]

-

Photopolymerization: Expose the vesicle solution to UV radiation at 254 nm. The polymerization process will induce a color change, transforming the colorless vesicle solution into a deep blue-phase PDA solution, which indicates successful polymerization.[5][15] The blue solution is now ready for use as a colorimetric sensor.

Protocol 2: Synthesis of N-Hydroxysuccinimide Ester of PCDA (NHS-PCDA)

This protocol details the functionalization of PCDA's carboxylic acid head group to create an NHS ester. This is a crucial step for conjugating PCDA to amine-containing molecules, such as proteins, antibodies, or other biomolecules, for targeted sensing or drug delivery applications.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

N-Hydroxysuccinimide (NHS)[16]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16]

-

Anhydrous organic solvent (e.g., Dichloromethane or Dimethylformamide)

-

Standard glassware for organic synthesis

Methodology:

-

Reactant Dissolution: In a clean, dry reaction flask, dissolve 10,12-Pentacosadiynoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, ~1.1 equivalents) in an appropriate volume of anhydrous solvent.

-

Initiation of Coupling: To the stirred solution, add the cross-linking agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, ~1.2 equivalents).[16]

-

Reaction: Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 0.1 M HCl) and brine to remove unreacted EDC and other water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product: The resulting crude product, NHS-PCDA, is purified, typically by column chromatography or recrystallization, to yield the final activated ester ready for conjugation reactions.[16]

Visualized Workflows and Reactions

Figure 1. Experimental workflow for the preparation of PCDA vesicles and their photopolymerization.

Figure 2. Reaction scheme for the synthesis of NHS-PCDA for bioconjugation.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 10,12-PENTACOSADIYNOIC ACID | 66990-32-7 [chemicalbook.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. 10,12-二十五二炔酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 10,12-Pentacosadiynoic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 10,12-Pentacosadiynoic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 10,12-二十五二炔酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. 10,12-PENTACOSADIYNOIC ACID CAS#: 66990-32-7 [m.chemicalbook.com]

- 14. 10,12-PENTACOSADIYNOIC ACID | 66990-32-7 [m.chemicalbook.com]

- 15. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 10,12-Pentacosadiynoic Acid: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Pentacosadiynoic acid (PCDA) is a long-chain diacetylenic fatty acid that has garnered significant attention in various scientific and technological fields. Its unique molecular structure, characterized by a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing a diacetylene unit, allows for self-assembly into highly ordered structures such as monolayers, vesicles (liposomes), and tubules. A key feature of these assemblies is their ability to undergo topochemical polymerization upon exposure to UV radiation, resulting in the formation of a conjugated polymer, polydiacetylene (PDA). This polymerization is accompanied by a distinct color change from colorless to blue, and subsequent exposure to various stimuli can induce a further transition to red. This chromic response makes PCDA a versatile building block for the development of sensitive colorimetric biosensors for a wide range of analytes and biological events. This technical guide provides a comprehensive overview of the fundamental characteristics of PCDA, including its physicochemical properties, detailed experimental protocols for its use, and its interactions with biological systems.

Physicochemical Properties of 10,12-Pentacosadiynoic Acid

The utility of PCDA in various applications is underpinned by its distinct physicochemical properties. A summary of these key characteristics is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₄₂O₂ | [1][2] |

| Molecular Weight | 374.60 g/mol | [1][3] |

| CAS Number | 66990-32-7 | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 62-65 °C | [1][4] |

| Boiling Point | 522.5 ± 33.0 °C (Predicted) | [2] |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), THF) | [1][3] |

| ¹H NMR (CDCl₃, ppm) | 2.24 (t, 2H, -CH₂-C≡), 1.51 (m, 4H), 1.25 (br s, 30H), 0.88 (t, 3H, -CH₃) | [5] |

| ¹³C NMR (CDCl₃, ppm) | 180.1, 77.6, 77.2, 65.2, 34.1, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.8, 28.3, 24.7, 22.7, 19.2, 14.1 | [6] |

| UV-Vis Absorption (Polydiacetylene) | Blue phase: ~640 nm; Red phase: ~540 nm | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PCDA, from the preparation of self-assembled structures to their polymerization and use in biosensing applications.

Preparation of PCDA Vesicles (Liposomes) by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar and unilamellar PCDA vesicles.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Deionized water or desired buffer solution

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Water bath

-

Extruder (optional, for unilamellar vesicles of a defined size)

Procedure:

-

Film Formation: Dissolve a known amount of PCDA in chloroform in a round-bottom flask to achieve the desired final concentration (e.g., 1-10 mM).

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask. To ensure complete removal of the solvent, further dry the film under a high vacuum for at least 2 hours.

-

Hydration: Add deionized water or a buffer of choice to the flask. The volume should be calculated to achieve the desired final lipid concentration.

-

Vesicle Formation: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of PCDA (~65-70°C) for 1-2 hours. This process allows the lipid sheets to swell and form multilamellar vesicles (MLVs).

-

Sonication (for Small Unilamellar Vesicles - SUVs): To produce smaller, more uniform vesicles, the MLV suspension can be sonicated.

-

Bath Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes at a temperature above the phase transition temperature. The exact time and power will need to be optimized for the specific instrument.[8]

-

Probe Sonication: For more efficient size reduction, use a probe sonicator. Care must be taken to avoid overheating the sample and potential degradation of the lipid. Use pulsed sonication cycles in an ice bath.

-

-

Extrusion (for Large Unilamellar Vesicles - LUVs): For vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder. This process should also be performed at a temperature above the phase transition temperature.

UV Polymerization of PCDA Vesicles

This protocol details the process of polymerizing the self-assembled PCDA monomers within the vesicle structure.

Materials:

-

PCDA vesicle suspension (prepared as in 3.1)

-

UV lamp (254 nm)

-

Quartz cuvette or a suitable reaction vessel transparent to UV light

-

Stir plate (optional)

Procedure:

-

Sample Preparation: Place the PCDA vesicle suspension in a quartz cuvette or a petri dish.

-

UV Irradiation: Expose the sample to UV light at 254 nm. A typical UV source is a low-pressure mercury lamp. The distance from the lamp to the sample and the exposure time are critical parameters that need to be optimized. A common starting point is a distance of 5-10 cm for an exposure time of 1-10 minutes.[5][9] The power density of the lamp will influence the required exposure time.[10]

-

Monitoring Polymerization: The progress of polymerization can be monitored visually by the appearance of a blue color. For quantitative analysis, the absorption spectrum can be measured using a UV-Vis spectrophotometer, with the characteristic peak for the blue-phase polydiacetylene appearing around 640 nm.[7]

-

Storage: After polymerization, the blue-colored vesicle suspension should be stored in the dark at 4°C to prevent further uncontrolled polymerization or degradation.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a conceptual signaling pathway relevant to PCDA-based biosensors.

Experimental Workflow: Fabrication of a PCDA-Based Colorimetric Biosensor

Caption: Workflow for creating and using a PCDA-based biosensor.

Conceptual Signaling Pathway: Enzyme-Activity Biosensor

This diagram illustrates a conceptual signaling pathway where a PCDA-based biosensor detects the activity of an enzyme, which could be a key component of a cellular signaling cascade.

Caption: PCDA biosensor detecting an enzymatic product from a signaling cascade.

Biological Interactions and Drug Development Implications

The primary application of PCDA in the life sciences is in the development of biosensors. However, for drug development professionals, understanding the interaction of PCDA-based nanoparticles with cells is crucial for evaluating their potential as drug delivery vehicles and for assessing their biocompatibility.

Cellular Uptake and Intracellular Fate

Studies on polydiacetylene micelles have shown that their interaction with cells, including uptake kinetics and intracellular pathways, is influenced by the surface chemistry of the particles.[1] For instance, the ionic character of the micelles can affect their internalization through caveolae-mediated endocytosis.[1] Once inside the cell, these nanoparticles are often trafficked through the endo-lysosomal pathway.[11] This is a critical consideration for drug delivery applications, as the encapsulated therapeutic agent must be able to escape the endosome to reach its intracellular target.

PCDA and Signaling Pathways

Currently, there is limited direct evidence of PCDA or its polymerized form actively modulating specific intracellular signaling pathways in the manner of a targeted drug. The primary interaction described in the literature is the use of PCDA as a platform to detect components of signaling pathways, such as enzymes or receptor-ligand binding events.[12] For example, a PCDA-based biosensor can be designed to detect the product of an enzymatic reaction that is part of a larger signaling cascade.[12]

The potential for PCDA-based vesicles to act as inhibitors of signaling pathways is an area of active research. By functionalizing the surface of PCDA vesicles with specific ligands or antibodies, it may be possible to create nanoparticles that can bind to cell surface receptors and block downstream signaling. However, further research is needed to explore this possibility and to understand the potential off-target effects and cytotoxicity of such constructs.

Cytotoxicity

The cytotoxicity of PCDA-based materials is a key factor in their potential for biomedical applications. The inherent properties of the polydiacetylene backbone and the specific functional groups on the vesicle surface can influence their interaction with cellular components and their overall toxicity profile. For any in vivo applications, thorough toxicological studies are essential.

Conclusion

10,12-Pentacosadiynoic acid is a remarkable molecule with a rich set of physicochemical properties that make it a versatile tool for researchers in materials science, chemistry, and biology. Its ability to self-assemble and undergo a colorimetric polymerization in response to various stimuli has been widely exploited for the development of innovative biosensors. For drug development professionals, PCDA-based nanoparticles offer a potential platform for diagnostics and, with further research, may find applications in targeted drug delivery. A thorough understanding of their interaction with biological systems, including cellular uptake, intracellular fate, and potential effects on signaling pathways, will be crucial for the successful translation of these materials into clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the exciting possibilities of this unique diacetylenic fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV Curing Part Eight: With Great Power Comes Great Responsibility - Polymer Innovation Blog [polymerinnovationblog.com]

- 11. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

Synthesis of High-Purity Pentacosadiynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity 10,12-pentacosadiynoic acid (PCDA). The protocols outlined herein are based on established synthetic methodologies, primarily the Cadiot-Chodkiewicz coupling reaction, and are intended to serve as a detailed resource for researchers in organic chemistry, materials science, and drug development.

Overview of the Synthetic Strategy

The synthesis of 10,12-pentacosadiynoic acid is a multi-step process that involves the coupling of two smaller alkyne-containing fragments. A common and effective strategy is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt catalyst. This method allows for the selective formation of an unsymmetrical diyne.

The overall synthetic pathway can be broken down into the following key stages:

-

Preparation of Precursors: Synthesis of the two key building blocks: a terminal alkyne and a 1-haloalkyne of appropriate chain lengths. For the synthesis of pentacosadiynoic acid, this typically involves starting with commercially available long-chain fatty acids or alcohols.

-

Cadiot-Chodkiewicz Coupling: The core carbon-carbon bond-forming reaction to create the diyne backbone.

-

Purification of the Crude Product: Removal of unreacted starting materials, catalysts, and side products to yield high-purity this compound. This is typically achieved through a combination of recrystallization and column chromatography.

-

Characterization: Confirmation of the structure and purity of the final product using various spectroscopic techniques.

Experimental Protocols

Materials and Methods

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) are crucial for the success of the coupling reaction.

Table 1: Key Reagents and Solvents

| Reagent/Solvent | Grade | Supplier (Example) |

| 10-Undecynoic acid | ≥98% | Sigma-Aldrich |

| 1-Tetradecyne (B1345464) | ≥97% | TCI Chemicals |

| Copper(I) chloride (CuCl) | ≥99% | Acros Organics |

| Ethylamine (70% in water) | Fisher Scientific | |

| Hydroxylamine (B1172632) hydrochloride | ≥99% | Alfa Aesar |

| Bromine | ≥99.8% | J.T. Baker |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Acros Organics |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Methanol (B129727) | HPLC Grade | VWR |

| Chloroform (B151607) | HPLC Grade | EMD Millipore |

| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Synthesis of 1-Bromo-1-tetradecyne

-

In a round-bottom flask under an inert atmosphere, dissolve 1-tetradecyne in a suitable anhydrous solvent such as diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the cooled alkyne solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-bromo-1-tetradecyne, which can be used in the next step without further purification.

Cadiot-Chodkiewicz Coupling for this compound Synthesis

-

In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, dissolve 10-undecynoic acid in methanol.

-

Add an aqueous solution of ethylamine, followed by hydroxylamine hydrochloride and copper(I) chloride.

-

Stir the mixture vigorously at room temperature to form the copper acetylide complex.

-

Slowly add a solution of 1-bromo-1-tetradecyne in methanol to the reaction mixture via the dropping funnel.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to pH 2-3.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

High-purity this compound is obtained through a two-step purification process:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold methanol.

-

Silica Gel Column Chromatography: If further purification is required, the recrystallized product can be subjected to column chromatography. A typical eluent system is a gradient of chloroform and methanol.[1]

-

Prepare a slurry of silica gel in the initial eluent (e.g., 100% chloroform).

-

Load the recrystallized this compound onto the column.

-

Elute the column with a gradually increasing concentration of methanol in chloroform.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity this compound as a white solid.

-

Data Presentation

Table 2: Physicochemical and Spectroscopic Data of High-Purity 10,12-Pentacosadiynoic Acid

| Property | Value |

| Molecular Formula | C₂₅H₄₂O₂ |

| Molecular Weight | 374.60 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 62-65 °C[2] |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), insoluble in water.[2] |

| ¹H NMR (CDCl₃, δ) | ~2.35 (t, 2H, -CH₂-COOH), ~2.25 (t, 4H, -C≡C-CH₂-), ~1.6 (m, 2H), ~1.2-1.4 (m, 28H), ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~179.0 (COOH), ~77.5 (C≡C), ~65.5 (C≡C), ~34.0, ~29.0-29.7, ~28.5, ~24.7, ~22.7, ~19.2, ~14.1 |

| Purity (by HPLC) | ≥97% |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Purification and characterization workflow.

References

topochemical polymerization mechanism of pentacosadiynoic acid

An In-depth Technical Guide to the Topochemical Polymerization of Pentacosadiynoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique chromogenic properties.[1] They are synthesized through the topochemical polymerization of diacetylene monomers, a solid-state reaction where the crystal lattice of the monomer pre-organizes the reactive units, leading to a highly ordered polymer structure.[2][3] This process is typically initiated by external stimuli such as UV or gamma radiation.[2][4] Among the various diacetylene monomers, 10,12-pentacosadiynoic acid (PCDA) is one of the most extensively studied due to its amphiphilic nature, which facilitates the formation of self-assembled structures like vesicles (liposomes), Langmuir-Blodgett films, and nanofibers.[5][6][7]

Upon polymerization, PCDA forms a polymer with a conjugated ene-yne backbone, which gives rise to a characteristic blue color.[8] This "blue phase" is metastable and can undergo a conformational transition to a "red phase" in response to environmental stimuli, including heat, pH changes, mechanical stress, or ligand-receptor interactions.[1][9] This distinct blue-to-red color transition, often accompanied by the emergence of red fluorescence, makes PDA-based materials highly attractive for the development of sensitive colorimetric and fluorogenic sensors and smart materials.[1][10] This guide provides a detailed overview of the core mechanism of PCDA topochemical polymerization, experimental protocols for its synthesis and characterization, and key quantitative data.

Core Mechanism of Topochemical Polymerization

The topochemical polymerization of diacetylenes is a 1,4-addition reaction that occurs in the solid state. The reaction is highly dependent on the packing of the monomer molecules within the crystal lattice.[3] For an efficient polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement that facilitates the formation of the polymer backbone with minimal molecular movement.

Geometric Criteria for Polymerization

The feasibility of topochemical polymerization is governed by principles first systematically studied by Schmidt and later applied to diacetylenes by Wegner.[2][3] The monomer crystal packing must satisfy specific geometric parameters. While precise values can vary slightly depending on the side chains, the generally accepted criteria for the 1,4-addition polymerization of diacetylenes are summarized in the table below.

| Parameter | Description | Ideal Value/Range |

| d | Monomer repeat distance along the stacking axis | ≤4.9 Å |

| γ | Angle of the monomer axis to the stacking axis | ~45° |

| r | Distance between C1 and C4' of adjacent monomers | 3.4 Å < r ≤ 4.0 Å |

| Table 1: Key geometric parameters for the topochemical polymerization of diacetylene monomers.[2][11][12] |

The polymerization proceeds via a rotation of the monomer units around their center of gravity, allowing the C1 and C4 atoms of adjacent molecules to form new covalent bonds, creating the characteristic ene-yne structure of the polydiacetylene backbone.[3]

Initiation and Propagation

The polymerization is typically initiated by exposing the crystalline monomer assembly to high-energy radiation, most commonly UV light at a wavelength of 254 nm.[8][9] This energy input creates reactive intermediates (diradicals or dicarbenes) that initiate a chain reaction. The propagation involves the sequential 1,4-addition of neighboring monomer units along the pre-aligned stack, resulting in the formation of a long, conjugated polymer chain.[3] The reaction is extremely rapid and can proceed to high conversion while preserving the crystalline order of the assembly.[2]

The Chromatic Transition

The resulting polydiacetylene exists in a planar, highly-conjugated "blue phase," with a maximum absorption wavelength (λmax) around 630-650 nm.[9][13] This conformation is stabilized by intermolecular interactions, such as hydrogen bonding between the carboxylic acid headgroups and van der Waals forces between the long alkyl side chains.[14]

External stimuli can disrupt these side-chain interactions, causing the conjugated backbone to twist and shorten its effective conjugation length. This leads to a conformational change to the thermodynamically more stable "red phase," which has a λmax around 530-550 nm.[8][9] This transition is the basis for the use of PCDA in sensing applications.

Experimental Protocols

This section details common methodologies for the preparation and characterization of PCDA-based materials.

Monomer Synthesis and Preparation

10,12-pentacosadiynoic acid is commercially available from suppliers like Sigma-Aldrich. For studies requiring modified headgroups, PCDA can be functionalized through standard organic chemistry techniques. For example, the carboxylic acid can be activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to form an active ester, which can then be reacted with an amine to form an amide linkage.[15]

Preparation of PDA Vesicles via Solvent Injection

This method is commonly used to form self-assembled PCDA vesicles in an aqueous solution.[8]

-

Dissolution : Dissolve PCDA monomer in a polar organic solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), to a desired concentration (e.g., 1-5 mM).[8][14]

-

Injection : Heat an aqueous medium (e.g., deionized water) to a temperature above the phase transition temperature of the monomer (typically 60-70 °C).

-

Assembly : Slowly inject the PCDA solution into the vigorously stirring aqueous medium. The organic solvent will disperse and evaporate, causing the amphiphilic PCDA monomers to self-assemble into vesicular structures.[8]

-

Annealing : Allow the vesicle solution to cool and anneal, typically by storing it at 4 °C overnight. This step promotes the formation of stable, well-ordered vesicles.

-

Polymerization : Expose the vesicle solution to a 254 nm UV light source (e.g., a 6-Watt handheld lamp) for a controlled duration (e.g., 1 to 20 minutes).[9][14] The solution will gradually turn a deep blue color as polymerization proceeds. The extent of polymerization can be controlled by the UV exposure time.[14]

Key Characterization Techniques

-

UV-Visible (UV-Vis) Spectroscopy : Used to monitor the polymerization process and the blue-to-red color transition. The blue phase PDA exhibits a strong absorption peak around 640 nm, while the red phase shows a peak around 540 nm.[8] The colorimetric response (CR) can be quantified from the absorbance values of the blue (A_blue) and red (A_red) peaks.[16]

-

Resonance Raman Spectroscopy : Provides detailed information about the vibrational modes of the conjugated polymer backbone. It is particularly sensitive to the electronic structure. The C=C (double bond) and C≡C (triple bond) stretching frequencies are characteristic of the polymer's conformational state.[10][17] Excitation with different laser wavelengths (e.g., 633 nm for the blue phase and 514.5 nm or 532 nm for the red phase) can selectively probe the different chromatic species.[9][17]

-

Atomic Force Microscopy (AFM) : A powerful technique for visualizing the morphology and nanostructure of PDA assemblies, such as vesicles or Langmuir-Blodgett films, at the nanoscale.[5][18] It can provide information on particle size, film thickness, and surface topography without the need for a vacuum environment.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the topochemical polymerization of PCDA and the resulting polymer.

| Property | Blue Phase | Red Phase | Citation(s) |

| UV-Vis λmax | ~630 - 650 nm | ~530 - 550 nm | [8][9] |

| Raman C=C Stretch | ~1453 - 1460 cm⁻¹ | ~1500 - 1520 cm⁻¹ | [9][10] |

| Raman C≡C Stretch | ~2083 - 2090 cm⁻¹ | ~2100 - 2120 cm⁻¹ | [9][10] |

| Table 2: Spectroscopic properties of blue and red phase polydiacetylene derived from PCDA. |

| Parameter | Value | Conditions / Notes | Citation(s) |

| Activation Energy (Ea) | 63.6 - 89.7 kJ/mol | For 1,4-addition polymerization in a Langmuir monolayer, dependent on surface pressure. | [20] |

| UV Polymerization Wavelength | 254 nm | Standard wavelength for initiating topochemical polymerization. | [8][9] |

| Table 3: Kinetic and polymerization data for PCDA. |

Conclusion

The topochemical polymerization of this compound is a robust and versatile method for producing highly ordered, chromogenic polymers. The process is governed by the precise crystallographic arrangement of the monomers, which enables a lattice-controlled 1,4-addition reaction upon UV irradiation. The resulting polydiacetylene, with its distinct blue-to-red chromatic transition, provides a powerful platform for developing advanced sensors and functional materials. A thorough understanding of the underlying mechanism, combined with well-defined experimental protocols and characterization techniques, is essential for harnessing the full potential of these remarkable materials in research and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 3. staff.ulsu.ru [staff.ulsu.ru]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of polydiacetylene mixed films suitable for colorimetric and resistance based sensors | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 9. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dual-Wavelength Resonance Raman Spectroscopy of Polydiacetylene Monolayers on Au Surfaces [opg.optica.org]

- 18. Atomic Force Microscopy (AFM) for Polymer Characterization and Analysis [mccrone.com]

- 19. mccrone.com [mccrone.com]

- 20. researchgate.net [researchgate.net]

The Self-Assembly of Pentacosadiynoic Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosadiynoic acid (PCDA), an amphiphilic long-chain diacetylene carboxylic acid, exhibits fascinating self-assembly behavior in aqueous solutions, forming a variety of supramolecular structures such as micelles, vesicles, and nanotubes. This property, coupled with the ability of the diacetylene groups to undergo topochemical polymerization upon UV irradiation, makes PCDA a material of significant interest for applications in drug delivery, biosensing, and materials science. This technical guide provides an in-depth overview of the core principles governing the self-assembly of PCDA in aqueous environments. It details the experimental protocols for the preparation and characterization of these assemblies and presents the available quantitative data. Furthermore, this guide visualizes the key processes and logical relationships through diagrams to facilitate a comprehensive understanding of this dynamic system.

Introduction to this compound (PCDA)

10,12-Pentacosadiynoic acid (PCDA) is a unique amphiphilic molecule characterized by a long hydrophobic hydrocarbon tail containing a diacetylene functionality and a hydrophilic carboxylic acid head group. This molecular architecture drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The resulting structures, such as micelles and vesicles, can encapsulate hydrophobic drugs, making them promising candidates for drug delivery systems.[1][2][3] The diacetylene units within the assembled structures can be polymerized by UV irradiation, leading to the formation of conjugated polydiacetylene (PDA) networks.[4][5] This polymerization process imparts enhanced stability and unique optical properties to the assemblies, including a distinct blue-to-red color transition in response to external stimuli, which is the basis for many biosensing applications.[6]

Thermodynamics of Self-Assembly

The self-assembly of PCDA in an aqueous solution is a spontaneous process driven by the hydrophobic effect.[7] The hydrophobic tails of the PCDA monomers organize to reduce their contact with water, leading to a decrease in the overall Gibbs free energy of the system. This process is characterized by several key thermodynamic parameters:

-

Gibbs Free Energy of Micellization (ΔG°mic): This negative value indicates the spontaneity of the micellization process. It is related to the CMC by the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the temperature in Kelvin.[9][10]

-

Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. The process can be either endothermic or exothermic.[11][12]

-

Entropy of Micellization (ΔS°mic): This reflects the change in randomness of the system. The release of ordered water molecules from around the hydrophobic tails typically leads to a positive entropy change, which is a major driving force for micellization.[7][9]

Table 1: Thermodynamic Parameters of Self-Assembly

| Parameter | Symbol | Typical Value/Range for Long-Chain Fatty Acids | Significance for PCDA Self-Assembly |

| Critical Micelle Concentration | CMC | Micromolar (µM) to Millimolar (mM) range[6] | Expected to be very low, indicating a strong tendency to self-assemble. |

| Gibbs Free Energy of Micellization | ΔG°mic | Negative[9] | Indicates a spontaneous self-assembly process. |

| Enthalpy of Micellization | ΔH°mic | Can be positive or negative[11] | Reflects the energetic contributions to micelle formation. |

| Entropy of Micellization | ΔS°mic | Often positive[9] | A primary driving force due to the hydrophobic effect. |

Note: Specific experimental values for PCDA are not widely reported. The values for other long-chain fatty acids are provided for illustrative purposes.

Supramolecular Structures of PCDA

In aqueous solutions, PCDA monomers can self-assemble into various morphologies, primarily vesicles and nanotubes.

-

Vesicles: These are spherical structures composed of a lipid bilayer enclosing an aqueous core. The hydrophobic tails of the PCDA molecules are shielded from the water, while the hydrophilic heads face the aqueous environment both inside and outside the vesicle. PCDA vesicles can range in size from tens to hundreds of nanometers in diameter.[13][14][15]

-

Nanotubes: Under specific conditions, PCDA can form hollow cylindrical structures known as nanotubes. The precise formation mechanism is a subject of ongoing research but is believed to involve the rolling up of planar bilayer sheets or the fusion of smaller vesicular structures.

Table 2: Quantitative Data on PCDA Assemblies

| Parameter | Structure | Reported Value/Range | Characterization Technique |

| Hydrodynamic Diameter | Vesicles | 88 ± 31 nm (bulk method)[4] | Dynamic Light Scattering (DLS) |

| Hydrodynamic Diameter | Vesicles | 39 ± 12 nm (microfluidic method)[4] | Dynamic Light Scattering (DLS) |

| Bilayer Thickness | Vesicles | Not specifically reported for PCDA. Typically 3-5 nm for phospholipid vesicles.[15] | Small-Angle X-ray Scattering (SAXS) / Small-Angle Neutron Scattering (SANS) |

| Aggregation Number | Micelles | Not specifically reported for PCDA. | Fluorescence Quenching, Light Scattering |

| Nanotube Dimensions | Nanotubes | Not specifically reported for PCDA. | Cryo-Transmission Electron Microscopy (Cryo-TEM) |

Experimental Protocols

Preparation of PCDA Vesicles

A common method for preparing PCDA vesicles is the thin-film hydration technique.

Protocol:

-

Dissolve a known amount of PCDA in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of PCDA.

-

To obtain unilamellar vesicles of a specific size, the resulting vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

UV Polymerization of PCDA Assemblies

The self-assembled PCDA structures can be stabilized by UV-induced polymerization.

Protocol:

-

Prepare the PCDA vesicle or nanotube suspension as described above.

-

Transfer the suspension to a quartz cuvette or a suitable UV-transparent container.

-

Expose the suspension to UV light at a wavelength of 254 nm. The irradiation time can be varied to control the extent of polymerization.

-

The polymerization process is often accompanied by a color change of the solution from colorless to blue, indicating the formation of the polydiacetylene backbone.

Characterization Techniques

DLS is used to determine the hydrodynamic diameter and size distribution of the self-assembled structures in suspension.

Protocol:

-

Dilute a small aliquot of the PCDA vesicle or nanotube suspension with an appropriate filtered buffer to a suitable concentration.

-

Transfer the diluted sample into a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement, where the instrument analyzes the intensity fluctuations of scattered laser light to calculate the diffusion coefficient and, subsequently, the hydrodynamic size using the Stokes-Einstein equation.

TEM and Cryo-TEM provide direct visualization of the morphology and dimensions of the self-assembled structures. Cryo-TEM is particularly useful for observing the structures in their native, hydrated state.

Protocol (Cryo-TEM):

-

Apply a small drop of the sample suspension to a TEM grid.

-

Blot the grid with filter paper to create a thin film of the solution.

-

Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the water.

-

Transfer the vitrified sample to a cryo-electron microscope for imaging at cryogenic temperatures.

SAXS is a powerful technique for determining the size, shape, and internal structure, including the bilayer thickness of vesicles.

Protocol:

-

Load the concentrated sample solution into a sample cell with X-ray transparent windows (e.g., quartz capillaries).

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity at very small angles.

-

Analyze the scattering pattern to obtain structural information, such as the form factor of the vesicles and the electron density profile of the bilayer, from which the thickness can be derived.[16][17]

This method is used to determine the average number of monomers in a micelle.

Protocol:

-

Prepare a series of PCDA solutions at a concentration above the CMC, each containing a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher.

-

Measure the fluorescence intensity of the probe in each solution.

-

The quenching of the fluorescence follows a statistical distribution that depends on the concentration of micelles and the aggregation number.

-

By analyzing the relationship between the fluorescence intensity and the quencher concentration, the aggregation number can be calculated.[4][18]

Signaling Pathways and Logical Relationships

The self-assembly of PCDA is a hierarchical process governed by fundamental physicochemical principles.

Applications in Drug Development

The unique properties of self-assembled PCDA structures make them highly attractive for drug development:

-

Drug Encapsulation: The hydrophobic core of PCDA micelles and the aqueous core of vesicles can be used to encapsulate hydrophobic and hydrophilic drugs, respectively, improving their solubility and bioavailability.

-

Controlled Release: The release of encapsulated drugs can be triggered by external stimuli that induce a change in the permeability of the polymerized PDA membrane.

-

Targeted Delivery: The surface of PCDA vesicles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy and reducing side effects.

Conclusion

The self-assembly of this compound in aqueous solution is a complex and versatile process that yields a range of functional nanostructures. While a comprehensive quantitative understanding of the thermodynamics and precise structural parameters of PCDA assemblies is still an active area of research, the established experimental protocols for their preparation and characterization provide a solid foundation for their exploration and application. The ability to form stable, stimuli-responsive, and polymerizable vesicles and nanotubes positions PCDA as a highly promising material for advancing the fields of drug delivery, diagnostics, and materials science. Further research to elucidate the specific quantitative details of PCDA self-assembly will undoubtedly unlock its full potential.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Release of hydrophobic molecules from polymer micelles into cell membranes revealed by Förster resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAXS measurements of azobenzene lipid vesicles reveal buffer-dependent photoswitching and quantitative Z→E isomerisation by X-rays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJNANO - Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. phavi.umcs.pl [phavi.umcs.pl]

- 11. Modulation of the Self‐Assembly of π‐Amphiphiles in Water from Enthalpy‐ to Entropy‐Driven by Enwrapping Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of the Self-Assembly of π-Amphiphiles in Water from Enthalpy- to Entropy-Driven by Enwrapping Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Self-Assembly of Bilayer Vesicles Made of Saturated Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Self-Assembly of Bilayer Vesicles Made of Saturated Long Chain Fatty Acids | CoLab [colab.ws]

- 15. Formation and size distribution of self-assembled vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Publications - Paige Research Group | University of Saskatchewan [research-groups.usask.ca]

spectroscopic analysis of pentacosadiynoic acid monomers

An In-depth Technical Guide to the Spectroscopic Analysis of Pentacosadiynoic Acid Monomers

Introduction

10,12-Pentacosadiynoic acid (PCDA) is a prominent diacetylene monomer extensively utilized in the fields of materials science and sensor technology. Its significance lies in its ability to undergo topochemical polymerization upon exposure to UV irradiation (typically at 254 nm) or other energy sources.[1][2] This process transforms the self-assembled, colorless monomeric units into a vibrant blue, conjugated polymer known as polydiacetylene (PDA).[3][4] The resulting PDA exhibits unique chromic properties, changing color from blue to red in response to external stimuli such as heat, pH changes, or molecular binding events.[3][5] This colorimetric transition makes PDA-based systems excellent candidates for developing highly sensitive sensors.

A thorough characterization of the initial PCDA monomer is critical for understanding and controlling the polymerization process and the properties of the final polymer. Spectroscopic techniques are the primary tools for elucidating the monomer's structure, purity, and assembly. This guide provides a comprehensive overview of the core spectroscopic methods used to analyze PCDA monomers, complete with experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Core Spectroscopic Techniques for Monomer Analysis

The characterization of PCDA monomers relies on a suite of complementary spectroscopic techniques, each providing unique insights into the molecular structure and properties. These include UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

UV-Visible (UV-Vis) Spectroscopy: While the PCDA monomer itself does not exhibit strong absorption in the visible region, UV-Vis spectroscopy is indispensable for monitoring the 1,4-addition polymerization process.[1] The formation of the conjugated ene-yne backbone of the PDA polymer gives rise to a strong absorption maximum around 630-650 nm, resulting in the characteristic blue color.[3][6][7] A secondary peak around 590 nm is also typically observed.[7] The intensity of this absorption is directly proportional to the extent of polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in the PCDA monomer.[8][9] By measuring the absorption of infrared radiation, one can identify the characteristic vibrations of specific chemical bonds. For PCDA, key vibrational bands include those from the carboxylic acid headgroup (O-H and C=O stretching) and the defining diacetylene core (C≡C stretching).[1][10] The disappearance of the monomer's C≡C stretching vibration and the appearance of the polymer's C=C stretching vibration can also be used to track polymerization.

-

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to the non-polar, symmetric vibrations of molecules.[8] This makes it an exceptionally effective tool for probing the diacetylene unit of PCDA monomers.[10] The C≡C and C=C stretching modes of the diacetylene core and the resulting polymer backbone, respectively, give rise to very strong and distinct signals in the Raman spectrum.[5] This allows for precise monitoring of the monomer-to-polymer conversion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are cornerstone techniques for the definitive structural elucidation of organic molecules like PCDA.[11][12] NMR provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for unambiguous confirmation of the monomer's identity, structure, and purity.[11][13]

Data Presentation: Spectroscopic Signatures of PCDA Monomers

The following tables summarize the key quantitative data for the spectroscopic analysis of PCDA monomers, compiled from various studies.

Table 1: UV-Vis Absorption Data for PCDA Polymerization

| Phase | Chromatic Appearance | Typical λmax (nm) | Reference |

|---|---|---|---|

| Monomer | Colorless | N/A (Transparent in visible range) | [14] |

| Polymer (Blue Phase) | Intense Blue | ~630 - 650 nm | [3][6][7] |

| Polymer (Red Phase) | Red/Pink | ~530 - 550 nm |[3][6] |

Table 2: Key FTIR Vibrational Frequencies for PCDA Monomers

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | ~3400 - 2400 | [1] |

| C-H (Alkyl Chain) | Asymmetric/Symmetric Stretching | ~2918, ~2848 | [10] |

| C=O (Carboxylic Acid) | Stretching | ~1700 | [1] |

| C≡C (Diacetylene) | Stretching | ~2260, ~2150 |[10] |

Table 3: Key Raman Shifts for PCDA Monomers & Polymers

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C≡C (Monomer) | Stretching | ~2258 | [10] |

| C=C (Polymer Backbone) | Stretching | ~1459 | [10] |

| C≡C (Polymer Backbone) | Stretching | ~2084 |[10] |

Table 4: Illustrative ¹H and ¹³C NMR Chemical Shifts for PCDA Note: Precise chemical shifts can vary based on the solvent used. These are representative values.

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | CH₃ (terminal) | ~0.88 | [11] |

| ¹H | (CH₂)n (alkyl chain) | ~1.25 | [11] |

| ¹H | CH₂ adjacent to C≡C | ~2.25 | [13] |

| ¹H | CH₂ adjacent to COOH | ~2.35 | [11] |

| ¹³C | C=O (Carboxylic Acid) | ~179 | [11] |

| ¹³C | C≡C (Diacetylene) | ~65, ~77 | [11] |

| ¹³C | (CH₂)n (alkyl chain) | ~22 - 34 | [11] |

| ¹³C | CH₃ (terminal) | ~14 |[11] |

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of PCDA monomers.

Protocol 1: UV-Vis Spectroscopy for Monitoring Polymerization

-

Sample Preparation: Prepare a solution or suspension (e.g., vesicles, Langmuir-Blodgett film) of PCDA monomer at a known concentration (e.g., 0.5-1.0 mM in an appropriate solvent or buffer).[6] For solutions, sonication may be required to form vesicles.

-

Blank Measurement: Record a baseline spectrum using the pure solvent or buffer in a quartz cuvette.[15]

-

Initial Spectrum: Record the UV-Vis spectrum of the unpolymerized monomer solution from approximately 300 nm to 800 nm. Confirm the absence of significant peaks in the visible region.

-

Photopolymerization: Expose the sample to a UV light source (typically 254 nm) for a defined period (e.g., 1-20 minutes).[4][7] The distance from the UV source and exposure time are critical parameters to control.

-

Post-Irradiation Measurement: Immediately after UV exposure, record the UV-Vis spectrum. The appearance and growth of the absorption peak around 640 nm indicate the formation of the blue PDA polymer.[7]

-

Time-Course Study (Optional): Repeat steps 4 and 5 at various irradiation time points to generate a kinetic profile of the polymerization process.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid PCDA monomer powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[8] Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic peaks corresponding to the O-H, C-H, C=O, and C≡C functional groups as listed in Table 2.

Protocol 3: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the PCDA monomer powder on a microscope slide or into a capillary tube.

-

Instrument Setup: Focus the laser (e.g., 532 nm or 785 nm) onto the sample. Set the laser power, exposure time, and number of accumulations. Caution: High laser power can sometimes induce polymerization or sample degradation.

-

Spectrum Acquisition: Collect the Raman spectrum. The key regions of interest for PCDA are the C≡C stretching region (~2250-2300 cm⁻¹) and the C=C stretching region (~1450-1500 cm⁻¹).

-

Data Analysis: Analyze the spectrum to identify the sharp, intense peak corresponding to the diacetylene C≡C stretch.[10] For polymerization studies, monitor the decrease of this peak and the emergence of the C=C and C≡C peaks of the polymer backbone.[5]

Protocol 4: NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of PCDA monomer (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[11]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include setting the spectral width, number of scans, and relaxation delay. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the PCDA structure.[11]

Visualizations

Experimental and Logical Frameworks

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electronic relaxation dynamics of PCDA-PDA studied by transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. surfacesciencewestern.com [surfacesciencewestern.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ismar.org [ismar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

A Technical Guide to the Theoretical and Computational Modeling of Programmable Cell Death Agonist (PCDA) Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Computational Modeling in PCDA Discovery

Programmable Cell Death (PCD), a fundamental biological process for removing damaged or unwanted cells, is a cornerstone of modern therapeutic strategies, particularly in oncology. Agonists designed to activate these pathways—here termed Programmable Cell Death Agonists (PCDAs)—represent a promising class of targeted drugs. The development of these molecules, however, is a complex endeavor, requiring a deep understanding of their structural characteristics and interactions with specific biological targets.

Computer-aided drug design (CADD) has become an indispensable tool in this process, offering a more efficient and cost-effective approach than traditional experimental techniques alone.[1] By leveraging computational methods, researchers can predict the behavior of potential drug candidates, analyze their interactions with target proteins, and optimize their properties before committing to costly and time-consuming synthesis and laboratory validation.[1][2] CADD methodologies are broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses information from molecules known to be active.[3] This guide provides a technical overview of the core theoretical and computational methodologies employed in the design and modeling of novel PCDA structures.

Core Computational Methodologies in PCDA Design

The rational design of PCDAs involves a suite of computational techniques aimed at identifying and optimizing molecules that can effectively bind to and activate protein targets within PCD signaling pathways.

Structure-Based Drug Design (SBDD)

SBDD methods are paramount when the three-dimensional structure of the biological target is known. These approaches analyze the target's binding site to design molecules that fit with high affinity and specificity.[3]

-

Molecular Docking: Perhaps the most utilized SBDD technique, molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.[4] It is widely used to screen vast virtual libraries of small molecules against a specific protein target, scoring and ranking them based on their predicted binding affinity.[4][5]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a biological system over time.[4] By solving Newton's equations of motion for all atoms in the system, MD can be used to assess the stability of a ligand-protein complex, understand conformational changes upon binding, and refine the predictions made by molecular docking.[4][6] These simulations are crucial for predicting ligand binding free energies and prioritizing the most promising compounds for experimental validation.[6]

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD methods are employed. These techniques rely on analyzing a set of molecules known to be active against the target to derive a model that explains their activity.[3]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.[7] By representing structural information as numerical "molecular descriptors," QSAR models can predict the activity of new, unsynthesized molecules.[7][8] This approach is vital for optimizing lead compounds and prioritizing synthetic efforts.[9]

-

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target.[3] These models act as 3D queries to search compound databases for novel molecules that match the required features, serving as a powerful tool for scaffold hopping and discovering diverse chemical starting points.

Key PCD Signaling Pathways as Therapeutic Targets

The efficacy of a PCDA is determined by its ability to modulate key proteins in cell death pathways. Computational models are built to target specific nodes within these complex networks. Loss of function of protocadherins (PCDHs), for example, has been linked to decreased apoptosis by impacting pathways such as NF-κB and Wnt signaling.[10]

-

Intrinsic (Mitochondrial) Pathway: This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members (e.g., Bax, Bak) are inhibited by anti-apoptotic members (e.g., Bcl-2, Mcl-1). PCDAs can be designed to mimic the action of pro-apoptotic proteins or to directly inhibit the anti-apoptotic members, thereby triggering mitochondrial outer membrane permeabilization and subsequent caspase activation.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (e.g., Caspase-8), which in turn activate executioner caspases to dismantle the cell. PCDAs can be designed to act as mimetics of the natural ligands for these receptors.

Data Presentation and Model Performance

Quantitative data from computational models must be systematically organized to allow for clear interpretation and comparison.

Table 1: Illustrative Docking and Energy Calculations for Hypothetical PCDAs This table shows how results from molecular docking and more rigorous MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) energy calculations can be presented. Lower scores and energies typically indicate better binding.

| Compound ID | Target Protein | Docking Score (kcal/mol) | MM/PBSA Binding Energy (kcal/mol) | Key Interacting Residues |

| PCDA-001 | Bcl-2 | -10.2 | -45.7 | Arg146, Tyr108 |

| PCDA-002 | Bcl-2 | -9.8 | -41.2 | Arg146, Gly145 |

| PCDA-003 | Mcl-1 | -11.5 | -52.1 | Arg263, Met250 |

| PCDA-004 | Mcl-1 | -9.1 | -38.9 | Arg263, Val253 |

Table 2: Illustrative Performance Metrics for a QSAR Classification Model This table presents standard metrics for evaluating the predictive power of a QSAR model designed to classify compounds as active or inactive.

| Metric | Training Set | Test Set | Description |

| Accuracy | 0.92 | 0.88 | Overall proportion of correct predictions. |

| Sensitivity | 0.95 | 0.90 | Ability to correctly identify active compounds. |

| Specificity | 0.89 | 0.86 | Ability to correctly identify inactive compounds. |

| Matthews Corr. Coeff. (MCC) | 0.84 | 0.76 | A balanced measure for classification quality. |

Experimental Protocols for Model Validation

Computational predictions are hypotheses that must be confirmed through experimental validation.[11] The credibility of a computational model is established by demonstrating that its predictions accurately reflect physical experiments.[11][12]

Generalized Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, which is expected to decrease in the presence of an effective PCDA.

-

Cell Culture: Plate cancer cells (e.g., PC12, HeLa) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the synthesized PCDA compounds (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known apoptosis inducer).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Generalized Protocol: Caspase Activity Assay

This assay directly measures the activity of key executioner caspases (e.g., Caspase-3/7), which are hallmarks of apoptosis.

-

Cell Culture and Treatment: Prepare and treat cells with PCDA compounds as described in the cell viability protocol.

-

Lysis: After treatment, lyse the cells to release their cytoplasmic contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for Caspase-3/7).

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Data Acquisition: Measure the resulting luminescence or fluorescence signal, which is directly proportional to the amount of active caspase in the sample.

-

Analysis: Normalize the signal to the cell number or protein concentration and compare the activity in treated samples to untreated controls.

Table 3: Illustrative Experimental Validation Data for Top PCDA Candidates This table demonstrates how computational predictions can be compared against experimental results to validate the models.

| Compound ID | Target | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) | Caspase-3/7 Activation (Fold Change) |

| PCDA-001 | Bcl-2 | -45.7 | 5.2 | 4.1 |

| PCDA-003 | Mcl-1 | -52.1 | 1.8 | 6.5 |

Conclusion

The theoretical and computational modeling of PCDA structures is a dynamic and powerful field that significantly accelerates the drug discovery pipeline.[1] By integrating structure-based and ligand-based design strategies, researchers can efficiently navigate the vast chemical space to identify and optimize promising therapeutic candidates. However, the success of these in silico methods is fundamentally dependent on rigorous experimental validation. The iterative cycle of computational prediction, chemical synthesis, and biological testing provides the crucial feedback loop necessary to refine models and ultimately develop novel, effective PCDAs for clinical use.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 6. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 9. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocadherins at the Crossroad of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pqri.org [pqri.org]

- 12. Validation of Computational Models in Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of pentacosadiynoic acid in organic solvents

An In-depth Technical Guide on the Solubility and Stability of Pentacosadiynoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 10,12-pentacosadiynoic acid (PCDA) in organic solvents. Understanding these properties is critical for the effective use of PCDA in its various applications, including the development of sensors, nanoparticles, and novel polymers.

Introduction to this compound (PCDA)

10,12-Pentacosadiynoic acid is an amphiphilic diacetylene molecule characterized by a long hydrocarbon chain and a carboxylic acid functional group[1]. This structure imparts unique self-assembly properties, allowing for the formation of monolayers and vesicles. A key feature of PCDA and other diacetylenes is their ability to undergo topochemical polymerization upon exposure to UV radiation, leading to the formation of highly conjugated polydiacetylene (PDA) polymers. These polymers are notable for their chromic properties, changing color in response to external stimuli.

The handling and application of PCDA often necessitate its dissolution in organic solvents. Therefore, a thorough understanding of its solubility and stability in these media is paramount for consistent and reproducible results in research and development.

Solubility of this compound

Qualitative Solubility

Qualitative data from scientific literature indicates that this compound is soluble in a range of organic solvents. This is consistent with its long, nonpolar hydrocarbon chain. Known solvents for PCDA include:

-

Chloroform (B151607): Frequently used for preparing Langmuir-Blodgett films of PCDA.

-

Ethanol: Used as a solvent for the synthesis of mineral clusters with PCDA as a ligand[2].

-

Toluene: Employed for the redissolution and storage of PCDA-coated mineral clusters[2].

-

N,N-Dimethylformamide (DMF): Utilized in the preparation of PCDA-containing polymer blends.

It is noted to be only slightly soluble in water[3][4].

Quantitative Solubility Data of Analogous Long-Chain Fatty Acids

The following table summarizes the low-temperature solubility of several long-chain fatty acids in various organic solvents. This data is crucial for applications such as purification by low-temperature crystallization[5].

Table 1: Low-Temperature Solubilities of Long-Chain Fatty Acids in Selected Organic Solvents ( g/100g of solvent) [5]

| Temperature (°C) | Palmitic Acid (C16:0) in Acetone | Stearic Acid (C18:0) in Acetone | Oleic Acid (C18:1) in Acetone | Linoleic Acid (C18:2) in Acetone |

| 10 | 9.0 | 4.5 | Miscible | Miscible |

| 0 | 4.1 | 1.9 | Miscible | Miscible |

| -10 | 1.8 | 0.8 | 110 | Miscible |

| -20 | 0.7 | 0.3 | 25 | Miscible |

| -30 | 0.3 | 0.1 | 8.5 | Miscible |

| -40 | 0.1 | - | 3.0 | 105 |

| -50 | - | - | 1.0 | 20 |

| -60 | - | - | - | 5.0 |

| -70 | - | - | - | 1.5 |

Data extracted from "Low temperature solubilities of fatty acids in selected organic solvents" by D. Kolb and J. B. Brown, Journal of the American Oil Chemists' Society, 1955.

Normal saturated fatty acids are generally more soluble in chloroform compared to other organic solvents[6]. The solubility of carboxylic acids in water decreases as the carbon chain length increases[7].

Stability of this compound in Organic Solvents

The stability of PCDA in organic solvents is primarily influenced by its diacetylene functionality, which is susceptible to polymerization.

Topochemical Polymerization